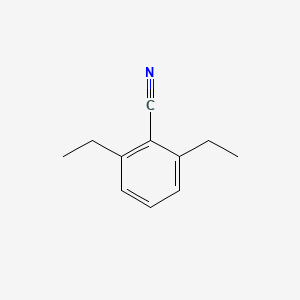
Ethyl4-chloro-4-fluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-4-fluoro-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of both chlorine and fluorine atoms attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-fluoro-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-chloro-4-fluoro-3-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid), aqueous base (e.g., sodium hydroxide)
Major Products
Reduction: Ethyl 4-chloro-4-fluoro-3-hydroxybutanoate
Substitution: Ethyl 4-methoxy-4-fluoro-3-oxobutanoate
Hydrolysis: 4-chloro-4-fluoro-3-oxobutanoic acid and ethanol
Scientific Research Applications
Ethyl 4-chloro-4-fluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: Ethyl 4-chloro-4-fluoro-3-oxobutanoate is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-4-fluoro-3-oxobutanoate depends on the specific reaction or application. In reduction reactions, the compound undergoes nucleophilic attack by the reducing agent, leading to the formation of the corresponding alcohol. In substitution reactions, the chlorine or fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-oxobutanoate: Lacks the fluorine atom, which can affect its reactivity and applications.
Ethyl 4-fluoro-3-oxobutanoate: Lacks the chlorine atom, leading to different chemical properties and reactivity.
Ethyl 4-chloro-4-bromo-3-oxobutanoate:
The presence of both chlorine and fluorine atoms in ethyl 4-chloro-4-fluoro-3-oxobutanoate makes it unique and provides distinct reactivity patterns compared to its analogs.
Properties
CAS No. |
111218-58-7 |
|---|---|
Molecular Formula |
C6H8ClFO3 |
Molecular Weight |
182.58 g/mol |
IUPAC Name |
ethyl 4-chloro-4-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H8ClFO3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 |
InChI Key |
JBNFQTITFNTCLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)



![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)





